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Compound of Interest

Compound Name: CG-3-246

Cat. No.: B15580079

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical trial performance of APR-246
(eprenetapopt), a first-in-class p53 reactivator, against alternative treatments for
myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) with TP53 mutations.
The data presented is compiled from publicly available clinical trial results and publications to
offer a comprehensive overview for the scientific community.

Executive Summary

APR-246, in combination with the hypomethylating agent azacitidine, has been extensively
studied in patients with TP53-mutant MDS and AML, a patient population with a historically
poor prognosis.[1][2][3] Early phase trials showed promising results, leading to a pivotal Phase
[l study. However, the Phase Il trial did not meet its primary endpoint of a statistically
significant improvement in complete remission (CR) rate compared to azacitidine alone.[4][5]
This has led to a nuanced view of APR-246's efficacy and its potential role in the treatment
landscape. This guide will delve into the data from these trials and compare them with the
current standard of care and other emerging therapies.
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APR-246 is a prodrug that is converted to the active compound methylene quinuclidinone
(MQ). MQ is a Michael acceptor that covalently binds to cysteine residues in mutant p53,
leading to its refolding and the restoration of its tumor-suppressive wild-type function.[6] This
reactivation of p53 can induce cell cycle arrest and apoptosis in cancer cells. Additionally, APR-
246 has been shown to exert p53-independent effects by inducing oxidative stress through
glutathione (GSH) depletion and inhibition of thioredoxin reductase (TrxR1), further contributing
to its anti-cancer activity.[6][7]
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Fig. 1: APR-246 Mechanism of Action
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Clinical Trial Data Comparison

The following tables summarize the key efficacy and safety data from clinical trials of APR-246

in combination with azacitidine, compared to azacitidine monotherapy and other relevant

treatment regimens for TP53-mutant MDS and AML.

Efficacy in TP53-Mutant Myelodysplastic Syndromes

(MDS)
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Note: The Phase Il trial (NCT03745716) did not meet its primary endpoint of a statistically
significant improvement in CR rate (P=0.13).[4][5] While numerically higher, the difference was

not statistically significant. The Phase Il data from the combined US and French (GFM) studies

showed more promising results in a single-arm study.[8][9][10]

Efficacy in TP53-Mutant Acute Myeloid Leukemia (AML)
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Number of
Treatment Clinical Patients CRICRIi .
. . ORR Median OS
Regimen Trial Phase  (TP53- Rate*
mutant)
Phase Il (US
APR-246 + 13.9 months
o & GFM 18 (AML) 17% (CR) 33%
Azacitidine ) (<30% blasts)
combined)
Venetoclax + Phase 1lI Subgroup
o ) 55.3% Not Reported  ~6 months
Azacitidine (VIALE-A) Analysis
Azacitidine Historical
N/A ~20-30% Not Reported  ~7 months
Alone Data

*CRi: Complete Remission with incomplete hematologic recovery. Note: The combination of
venetoclax and azacitidine has become a standard of care for older or unfit patients with newly
diagnosed AML.[11] While it shows a high response rate in TP53-mutant AML, the duration of
response is often short, and overall survival remains poor.[12][13]

saf | Tolerabili APR-246 + itidine)

Adverse Event (Grade =3) Frequency (Phase Il)
Febrile Neutropenia 36%

Neurologic Events 40%

Nausea and Vomiting 58% (all grades)
Dizziness/Vertigo 23-31% (all grades)

Note: The safety profile of the combination was generally considered manageable, with
adverse events consistent with those of each agent alone.[8][9][10] Neurological side effects,
such as dizziness and ataxia, were notable for the APR-246 combination.[8][10]

Experimental Protocols
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APR-246 + Azacitidine Combination Therapy (Phase llI
MDS Trial - NCT03745716)

The following provides a generalized overview of the experimental protocol for the pivotal
Phase Il trial. For complete details, refer to the official clinical trial documentation.[14][15][16]
[17]
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Fig. 2: Generalized Experimental Workflow

» Patient Population: Patients with a documented diagnosis of myelodysplastic syndromes
with a TP53 mutation.

o Randomization: Patients were randomized in a 1:1 ratio to receive either APR-246 in
combination with azacitidine or azacitidine alone.

o Treatment Regimen:
o APR-246: Administered as an intravenous infusion on days 1-4 of each 28-day cycle.
o Azacitidine: Administered on days 1-7 or 1-5 and 8-9 of each 28-day cycle.
e Primary Endpoint: The primary outcome measure was the rate of complete remission (CR).

» Response Assessment: Responses were evaluated according to the International Working
Group (IWG) 2006 criteria for MDS.
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Discussion and Future Perspectives

The clinical development of APR-246 presents a complex picture. The strong preclinical
rationale and promising Phase Il results in a high-risk patient population generated significant
optimism. However, the failure of the Phase Il trial to meet its primary endpoint in MDS has
tempered these expectations.[4][5]

Several factors could contribute to this discrepancy, including patient heterogeneity, the specific
statistical endpoints chosen, and the evolving landscape of MDS and AML treatment. The
numerically higher CR rate with the combination suggests some biological activity, though it
was not statistically significant.

For the scientific community, the story of APR-246 underscores the challenges of targeting the
p53 pathway and translating promising early-phase data into late-stage clinical success.
Further research may focus on identifying patient subgroups who are most likely to benefit from
APR-246, exploring alternative dosing schedules, or investigating novel combination strategies.
The p53-independent mechanisms of APR-246, such as the induction of oxidative stress, may
also warrant further investigation as a therapeutic strategy.

It is important to note that for patients with TP53-mutant MDS and AML, there remains a
significant unmet medical need, and enrollment in clinical trials is strongly encouraged.[1][3][18]
The development of novel agents and combinations continues to be a high priority in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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